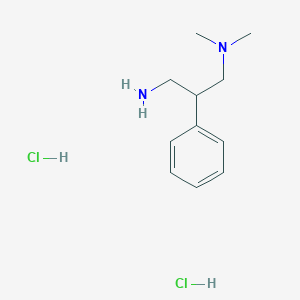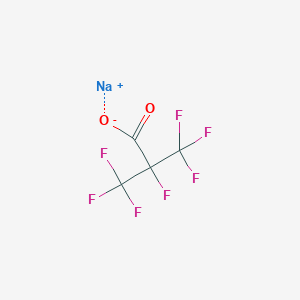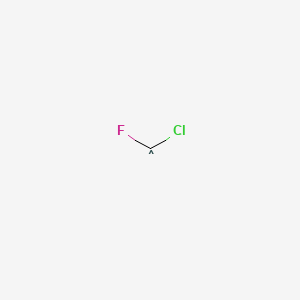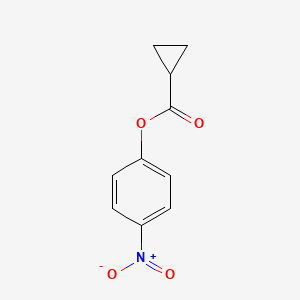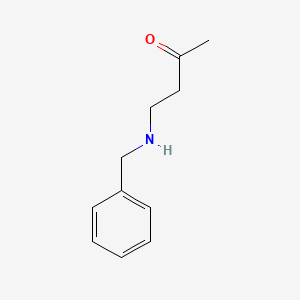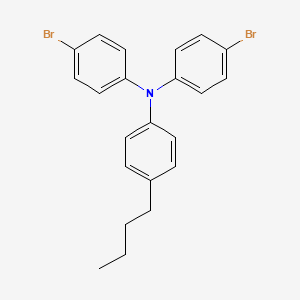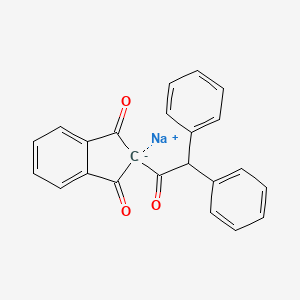
3',5'-Cyclic IMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Cyclic inosine monophosphate (3’,5’-cyclic IMP) is a cyclic purine nucleotide that has hypoxanthine as its nucleobase. It is considered a noncanonical cyclic nucleotide and has been detected in various cells and tissues. Unlike the well-known cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are recognized as second messengers, 3’,5’-cyclic IMP’s role as a second messenger is still under investigation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-cyclic IMP can be achieved through enzymatic reactions involving soluble guanylyl cyclase. This enzyme catalyzes the conversion of inosine triphosphate to 3’,5’-cyclic IMP in the presence of nitric oxide .
Industrial Production Methods
Large-scale extraction and purification of 3’,5’-cyclic IMP from biological tissues involve several steps. These include freeze-clamping, perchlorate extraction, alumina and Sephadex ion-exchange chromatography, and preparative electrophoresis . These methods ensure the isolation of high-purity 3’,5’-cyclic IMP for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Cyclic IMP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 3’,5’-cyclic IMP include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’,5’-cyclic IMP can lead to the formation of inosine derivatives, while reduction can yield hypoxanthine derivatives .
Applications De Recherche Scientifique
3’,5’-Cyclic IMP has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides.
Biology: It plays a role in cellular signaling pathways and is involved in the regulation of various physiological processes.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
3’,5’-Cyclic IMP exerts its effects by acting as a second messenger in cellular signaling pathways. It is synthesized by soluble guanylyl cyclase in response to nitric oxide and hypoxia. The compound activates Rho kinase, leading to the augmentation of vascular contraction . This mechanism highlights its potential role in regulating vascular tone and response to hypoxic conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in various cellular processes.
Cyclic guanosine monophosphate (cGMP): Another second messenger that plays a crucial role in vasodilation and platelet inhibition.
Cyclic cytidine monophosphate (cCMP): A less studied cyclic nucleotide with potential signaling roles.
Uniqueness of 3’,5’-Cyclic IMP
3’,5’-Cyclic IMP is unique due to its specific synthesis by soluble guanylyl cyclase in response to hypoxia and nitric oxide. Unlike cAMP and cGMP, which have well-established roles as second messengers, the role of 3’,5’-cyclic IMP is still being explored, particularly in the context of vascular health and hypoxia response .
Propriétés
Numéro CAS |
3545-76-4 |
|---|---|
Formule moléculaire |
C10H11N4O7P |
Poids moléculaire |
330.19 g/mol |
Nom IUPAC |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
DMJWGQPYNRPLGA-KQYNXXCUSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


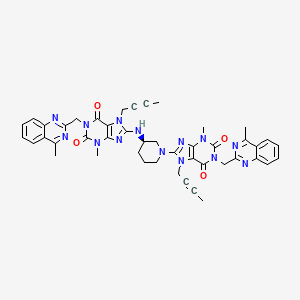
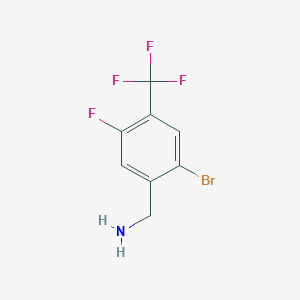

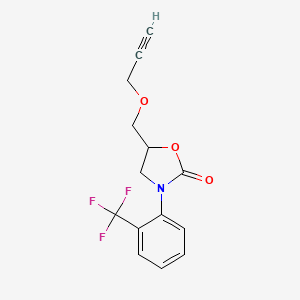

![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
